Trachycladindole B
Description
Trachycladindole B is a marine-derived indole alkaloid belonging to the Trachycladindole family (A–G), first isolated from the marine sponge Trachycladus laevispirulifer . Structurally, it features a fused indole-iminoimidazolidine core, a hallmark of this compound class. This alkaloid exhibits notable cytotoxicity against human cancer cell lines, including HT-29 (colon adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma), though specific IC₅₀ values for this compound remain undisclosed in publicly available literature . Its biosynthesis is hypothesized to originate from tryptophan, proceeding through a five-step pathway involving oxidative cyclization and methylation reactions .
Properties
Molecular Formula |
C14H15BrN4O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5-bromo-3-(2-imino-1,3-dimethylimidazolidin-4-yl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-6-10(19(2)14(18)16)11-8-5-7(15)3-4-9(8)17-12(11)13(20)21/h3-5,10,16-17H,6H2,1-2H3,(H,20,21) |
InChI Key |
XXZWGZYBJMMHAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(C1=N)C)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Synonyms |
trachycladindole B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Primary Bioactivity | Source Organism |
|---|---|---|---|---|
| Trachycladindoles | Indole-iminoimidazolidine | C3 iminoimidazolidine ring | Cytotoxicity (HT-29, A549, etc.) | Trachycladus laevispirulifer |
| Aplysinopsins | Indole-pyrrolidine/pyrrolidinone | C3 pyrrolidine/pyrrolidinone | Antimicrobial (e.g., S. epidermidis) | Thorectidae sponges |
| Meridianins | Indole-pyridine | C3 pyridine ring | Cytotoxicity, anti-MRSA biofilm | Aplidium meridianum |
Cytotoxicity Profile
Table 2: Bioactivity Data
Mechanistic Divergence
- Trachycladindoles : Proposed to disrupt microtubule assembly in cancer cells due to structural similarity to tubulin-binding agents .
- Meridianins : Inhibit kinases (e.g., CDKs) via pyridine-mediated ATP-binding pocket interactions .
- Aplysinopsins: Target bacterial membrane integrity through pyrrolidinone-mediated lipid bilayer disruption .
Q & A
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: “Does this compound (Intervention) reduce tumor growth (Outcome) in BRCA1-mutant models (Population) compared to cisplatin (Comparison)?” .
Data Presentation and Ethics
Q. How should complex data on this compound’s bioactivity be presented to enhance clarity?
- Methodological Answer : Use heatmaps for dose-response matrices, volcano plots for omics data (fold-change vs. p-value), and Sankey diagrams for mechanism pathways. Annotate figures with statistical significance (e.g., asterisks for p-values) and provide raw data in supplementary tables. Follow journal-specific guidelines for graphical abstracts .
Q. What ethical considerations are critical when designing in vivo studies with this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain ethics committee approval (IACUC or equivalent) and disclose conflicts of interest. For human-derived samples, ensure informed consent and HIPAA compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
